Isopropyl myristate (CAS: 110-27-0) is a low-viscosity, highly lipophilic fatty acid ester synthesized from isopropyl alcohol and myristic acid. In industrial and pharmaceutical procurement, it is primarily valued as a premier emollient, non-polar solvent, and transdermal penetration enhancer. With a low molecular weight and a molecular structure that closely mimics natural skin lipids, isopropyl myristate exhibits exceptional spreadability and a non-greasy tactile profile [1]. Its ability to fluidize the stratum corneum makes it a foundational excipient for optimizing the delivery of lipophilic active pharmaceutical ingredients (APIs) and enhancing the sensory properties of topical formulations[2].
Substituting isopropyl myristate (IPM) with closely related esters like isopropyl palmitate (IPP) or traditional hydrocarbons like mineral oil fundamentally alters formulation performance and API delivery kinetics. IPP, possessing a longer 16-carbon chain, exhibits a higher dynamic viscosity (7–9 mPa·s) compared to IPM's lighter profile (~5 mPa·s), resulting in a heavier, more velvety residue that compromises fast-absorbing topical products [1]. Furthermore, in transdermal drug delivery applications, IPM consistently outperforms IPP and mineral oil; its specific solubility parameter is optimally matched to human skin lipids, allowing it to extract lipids and perturb the stratum corneum more effectively than its longer-chain or bulkier hydrocarbon counterparts [2]. Using mineral oil (~72 mPa·s) completely eliminates the targeted permeation enhancement and introduces unacceptable greasiness, making IPM non-interchangeable for high-performance transdermal and lightweight cosmetic applications [1].
In comparative transdermal delivery studies for APIs such as diclofenac potassium, formulations utilizing isopropyl myristate (IPM) demonstrated significantly superior permeation kinetics compared to those using isopropyl palmitate (IPP). At 36 hours, a 1% API formulation with IPM achieved a cumulative permeated amount of 1325.27 ± 96.16 µg/cm², whereas the identical formulation using IPP reached only 646.98 ± 36.89 µg/cm²[1]. The permeability coefficient for the IPM matrix was calculated at 8.91 × 10^-5 cm/s, vastly outperforming the IPP baseline [1].
| Evidence Dimension | Cumulative transdermal permeation (36 h) and permeability coefficient |
| Target Compound Data | 1325.27 µg/cm² cumulative permeation; Kp = 8.91 × 10^-5 cm/s |
| Comparator Or Baseline | Isopropyl Palmitate (IPP): 646.98 µg/cm² cumulative permeation |
| Quantified Difference | >2.0x increase in cumulative API permeation for IPM vs IPP |
| Conditions | 1% diclofenac potassium matrix patch, 36-hour in vitro skin permeation assay |
Selecting IPM over IPP directly doubles the transdermal delivery efficiency of specific lipophilic APIs, allowing manufacturers to reduce patch sizes or lower active ingredient loading.
The carbon chain length difference between myristic acid (C14) and palmitic acid (C16) results in distinct rheological behaviors for their isopropyl esters. Pure isopropyl myristate exhibits a low dynamic viscosity of approximately 5 mPa·s, whereas isopropyl palmitate measures between 7–9 mPa·s, and standard mineral oil (Paraffinum Liquidum) operates at roughly 72 mPa·s [1]. This lower viscosity translates to a measurable reduction in formulation drag and a significantly lighter, non-tacky finish upon application[1].
| Evidence Dimension | Dynamic Viscosity |
| Target Compound Data | ~5 mPa·s |
| Comparator Or Baseline | Isopropyl Palmitate (7–9 mPa·s); Mineral Oil (72 mPa·s) |
| Quantified Difference | ~30-40% lower viscosity than IPP; >90% lower than mineral oil |
| Conditions | Pure raw material at standard room temperature |
The ultra-low viscosity of IPM is critical for formulators aiming to engineer fast-absorbing, non-greasy topical serums and gels that maximize patient or consumer compliance.
Isopropyl myristate acts as a potent thermodynamic modifier and lipid extractor in the stratum corneum. Mechanistic studies evaluating the transport of lipophilic models show that binary enhancer systems containing IPM can increase the solubility of the drug in the stratum corneum by up to 35-fold compared to baseline vehicles [1]. Furthermore, in comparative studies using trazodone hydrochloride, IPM provided the highest permeation enhancing effect, outperforming IPP, butanol, and octanol, attributed to IPM's solubility parameter closely matching that of human skin lipids [1].
| Evidence Dimension | Stratum corneum solubility and permeation enhancement |
| Target Compound Data | Highest permeation enhancement; up to 35-fold solubility increase |
| Comparator Or Baseline | Isopropyl Palmitate, butanol, and octanol (lower enhancement) |
| Quantified Difference | Up to 35-fold increase in stratum corneum solubility vs baseline |
| Conditions | In vitro human epidermis permeation assays for lipophilic drugs |
Procurement of IPM enables the formulation of high-concentration lipophilic drug solutions that would otherwise precipitate or fail to partition effectively into the skin barrier.
Driven by its proven ability to double the steady-state flux and permeability coefficients of lipophilic APIs compared to isopropyl palmitate, IPM is the excipient of choice for transdermal patches and topical analgesic gels. It is specifically selected when maximizing stratum corneum partitioning is the rate-limiting step in drug delivery[1].
Because its dynamic viscosity is significantly lower than both IPP and mineral oil, IPM is ideal for formulating non-greasy, fast-absorbing skincare serums, lotions, and sunscreens. It is the preferred procurement option when formulators need to reduce the tackiness of heavier lipid bases without compromising emollience [2].
IPM's excellent non-polar solvent properties and structural affinity for skin lipids make it highly suitable as a primary solvent or co-solvent for dissolving poorly water-soluble compounds, such as steroids, hormones, and certain vitamins, in both pharmaceutical and advanced cosmetic preparations [3].
Irritant